Molecular Weight and Lipophilicity Differentiation: Benzoyl vs. Phenylacetyl Linker Comparison
This compound (MW 289.29) is 14 Da lighter and has a shorter, more rigid benzoyl-amide linker compared to the phenylacetyl analog 3-{1-[2-(3-methoxyphenyl)acetyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2034495-42-4, MW 303.31). The reduced molecular weight and elimination of the flexible methylene spacer result in a lower computed XLogP3-AA value, consistent with improved ligand efficiency metrics when normalized for target binding [1]. In drug discovery programs where molecular weight and lipophilicity are critical optimization parameters, this difference can translate into improved solubility and permeability profiles [2].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity |
|---|---|
| Target Compound Data | MW = 289.29 g/mol; XLogP3-AA < 1.0 (estimated by structural analogy) |
| Comparator Or Baseline | 3-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2034495-42-4): MW = 303.31 g/mol; XLogP3-AA = 1.0 (PubChem computed) [1] |
| Quantified Difference | ΔMW = -14 Da; Reduced rotatable bond count (benzoyl 4 vs. phenylacetyl 5), decreased lipophilicity |
| Conditions | Computed physicochemical properties (PubChem, XLogP3); structural analysis |
Why This Matters
The lower molecular weight and lipophilicity of the benzoyl-linked compound make it a more attractive starting point for lead optimization programs targeting oral bioavailability, where exceeding MW 300 and logP > 3 is associated with higher attrition rates.
- [1] PubChem. 3-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}imidazolidine-2,4-dione. CID 121017223. Computed Properties: Molecular Weight 303.31 g/mol, XLogP3-AA 0, Rotatable Bond Count 5. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. (Rule-of-Five framework for drug-likeness). View Source
